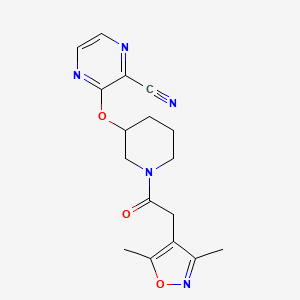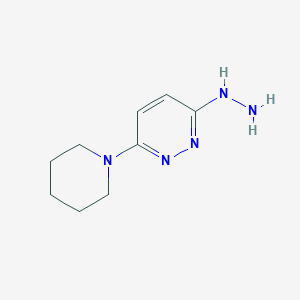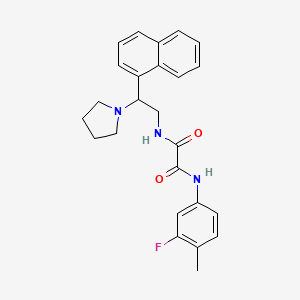
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate (TBAT) is a compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TBAT is a fluorinated derivative of the amino acid isoleucine and is widely used as a building block in the synthesis of various compounds.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is also used as a precursor for the synthesis of fluorinated amino acids, which have potential applications in drug discovery and development.
Mécanisme D'action
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is known to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. Inhibition of DPP-4 by Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on DPP-4, Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its high purity and yield, which makes it an ideal building block for the synthesis of various compounds. Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate research. One area of focus is the development of new synthetic routes for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate and its derivatives. Another area of interest is the investigation of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate's potential applications in drug discovery and development, particularly in the treatment of type 2 diabetes and cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate and its derivatives.
Méthodes De Synthèse
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate with an appropriate reagent such as sodium hydride or lithium diisopropylamide. The reaction yields Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate as a white crystalline solid with high purity and yield.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGEVJQUNOUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone](/img/structure/B2739620.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)

![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)
![4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one](/img/structure/B2739625.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2739631.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)

![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)
![1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2739639.png)

![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)